3-(3-Methoxyphenyl)pyridine
Overview
Description
3-(3-Methoxyphenyl)pyridine is a substituted pyridine . It has a molecular formula of C12H11NO . The kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated .
Synthesis Analysis
A three-step synthesis of fully and differently arylated pyridines has been reported . This process involves the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air, which affords highly substituted pyridines . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)pyridine consists of a pyridine ring attached to a phenyl ring through a methoxy group . The InChI string is InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3
. The canonical SMILES string is COC1=CC=CC(=C1)C2=CN=CC=C2
.
Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)pyridine has a molecular weight of 185.22 g/mol . It has a topological polar surface area of 22.1 Ų . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The exact mass and monoisotopic mass are 185.084063974 g/mol .
Scientific Research Applications
Fluorescent Sensors
- Fluorescent Probes for Metal Ions : A study by Hagimori et al. (2011) developed a water-soluble fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+. This probe showed enhanced fluorescence in the presence of Zn2+, demonstrating its potential as a selective sensor for zinc ions in aqueous solutions Hagimori et al., 2011.
Molecular Structure and Synthesis
- Synthesis and Structural Characterization : Al-Refai et al. (2016) synthesized and characterized a pyridine derivative with a complex molecular structure involving a thiophene ring, a methoxyphenyl ring, and a carbonitrile group. This compound was thoroughly examined using various spectroscopic methods and X-ray structure analysis, showcasing the versatility of pyridine derivatives in complex molecule synthesis Al-Refai et al., 2016.
Insecticidal Applications
- Insecticidal Activities : Bakhite et al. (2014) investigated the insecticidal activity of several pyridine derivatives. They found that one compound exhibited significant aphidicidal activity, approximately four times that of a standard insecticide, acetamiprid. This highlights the potential use of pyridine derivatives in developing new, effective insecticides Bakhite et al., 2014.
DNA Binding and Cytotoxicity Studies
- DNA Binding and Cytotoxicity : A study by Mushtaque et al. (2016) synthesized a thiourea derivative of pyridine and investigated its DNA binding properties and cytotoxic nature against MCF-7 cell lines. This research contributes to the understanding of how pyridine derivatives interact with biological molecules, potentially leading to therapeutic applications Mushtaque et al., 2016.
Supramolecular Chemistry
- Intermolecular Interactions : Vishnupriya et al. (2014) explored the intermolecular interaction patterns of three pyridine derivatives. The study demonstrated how slight changes in molecular structure can significantly impact the supramolecular motifs and interaction patterns, important for understanding and designing complex molecular assemblies Vishnupriya et al., 2014.
Fluorescence Modulation
- Photochromic Applications : Research by Otsuki and Narutaki (2004) showed that derivatives of 3-(3-Methoxyphenyl)pyridine could be used to modulate the fluorescence of zinc-porphyrins through light-triggered photoisomerization. This property can be exploited in developing new fluorescence-based sensors and switches Otsuki and Narutaki, 2004.
properties
IUPAC Name |
3-(3-methoxyphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOAQSKBNNHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399710 | |
Record name | 3-(3-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)pyridine | |
CAS RN |
4373-67-5 | |
Record name | 3-(3-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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